molecular formula C22H18N2O2S B12632708 4-(Fmoc-amino)thiobenzamide

4-(Fmoc-amino)thiobenzamide

Cat. No.: B12632708
M. Wt: 374.5 g/mol
InChI Key: DVROTYWWQWLSON-UHFFFAOYSA-N
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Description

4-(Fmoc-amino)thiobenzamide is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino thiobenzamide structure. The Fmoc group is commonly used as a protecting group in organic synthesis, particularly in peptide synthesis, due to its stability under basic conditions and ease of removal under mild acidic conditions . The thiobenzamide moiety introduces sulfur into the compound, which can impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fmoc-amino)thiobenzamide typically involves the reaction of 4-aminothiobenzamide with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Fmoc-amino)thiobenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiobenzamide moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Fmoc-amino)thiobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Fmoc-amino)thiobenzamide is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. It can be removed under mild acidic conditions, revealing the free amino group for further reactions . The thiobenzamide moiety can interact with various molecular targets, potentially influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Fmoc-amino)benzoic acid: Similar structure but with a carboxylic acid group instead of a thiobenzamide group.

    4-(Fmoc-amino)phenol: Contains a hydroxyl group instead of a thiobenzamide group.

    4-(Fmoc-amino)aniline: Features an aniline group instead of a thiobenzamide group.

Uniqueness

4-(Fmoc-amino)thiobenzamide is unique due to the presence of the sulfur atom in the thiobenzamide moiety, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, particularly in the synthesis of sulfur-containing peptides and proteins.

Properties

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-(4-carbamothioylphenyl)carbamate

InChI

InChI=1S/C22H18N2O2S/c23-21(27)14-9-11-15(12-10-14)24-22(25)26-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13H2,(H2,23,27)(H,24,25)

InChI Key

DVROTYWWQWLSON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C(=S)N

Origin of Product

United States

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